molecular formula C18H18N4OS B11984705 5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 302917-77-7

5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11984705
CAS No.: 302917-77-7
M. Wt: 338.4 g/mol
InChI Key: QAGYGVFONLLDNP-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a thiophene ring, a pyrazole ring, and a carbohydrazide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Carbohydrazide Group: This involves the reaction of the pyrazole derivative with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The final step involves the condensation of the carbohydrazide derivative with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

  • Structural Features : The presence of both thiophene and pyrazole rings in the same molecule.
  • Biological Activity : Potential for unique biological activities due to its distinct structure.

Properties

CAS No.

302917-77-7

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4OS/c1-11-4-7-14(8-5-11)13(3)19-22-18(23)16-10-15(20-21-16)17-9-6-12(2)24-17/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-13+

InChI Key

QAGYGVFONLLDNP-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.